(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one
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Overview
Description
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one is a chemical compound that features a thiazole ring fused with a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one typically involves the reaction of thiazole derivatives with propenol precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamide and α-halo ketone precursors, cyclization can be induced to form the thiazole ring.
Hydroxylation: Introduction of the hydroxyl group to the propenyl side chain can be achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The propenol group may also play a role in the compound’s bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Propenol Derivatives: Compounds like allyl alcohol and propargyl alcohol share the propenol group.
Uniqueness
(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one is unique due to the combination of the thiazole ring and propenol group, which imparts distinct chemical and biological properties
Properties
CAS No. |
109775-43-1 |
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Molecular Formula |
C6H9NOS |
Molecular Weight |
143.20676 |
Synonyms |
1-Propen-2-ol, 1-(4,5-dihydro-2-thiazolyl)- (9CI) |
Origin of Product |
United States |
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